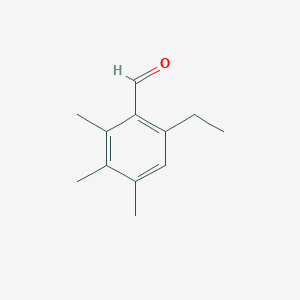
6-Ethyl-2,3,4-trimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2,3,4-trimethylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with ethyl, methyl, and formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3-trimethylbenzene with ethyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Ethyl-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Ethyl-2,3,4-trimethylbenzoic acid.
Reduction: 6-Ethyl-2,3,4-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
科学的研究の応用
6-Ethyl-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of 6-Ethyl-2,3,4-trimethylbenzaldehyde primarily involves its reactivity as an aldehyde The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products
類似化合物との比較
Similar Compounds
2,3,4-Trimethylbenzaldehyde: Lacks the ethyl group, resulting in different reactivity and properties.
6-Ethyl-2,3,4-trimethylbenzoic acid: The oxidized form of the aldehyde, with distinct chemical behavior.
6-Ethyl-2,3,4-trimethylbenzyl alcohol: The reduced form of the aldehyde, used in different applications.
Uniqueness
6-Ethyl-2,3,4-trimethylbenzaldehyde is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring, which influences its steric and electronic properties
特性
CAS番号 |
88174-29-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
6-ethyl-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-5-11-6-8(2)9(3)10(4)12(11)7-13/h6-7H,5H2,1-4H3 |
InChIキー |
DCQRTBXCPQQQFU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1)C)C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


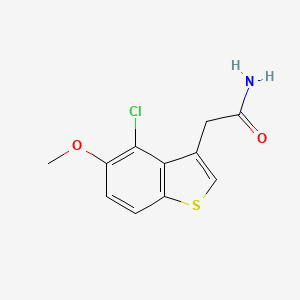
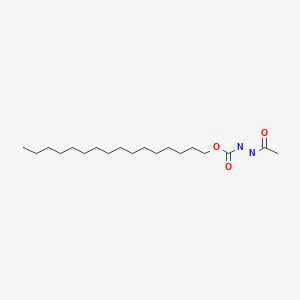
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
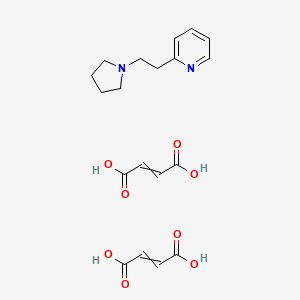

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
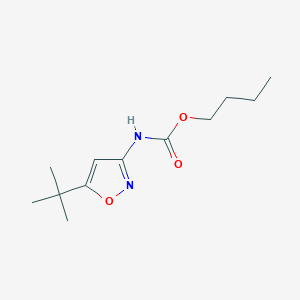
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
